molecular formula C22H25N3O3S B11619441 (2Z)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11619441
M. Wt: 411.5 g/mol
InChI Key: UUNZZQDVXLRECN-UHFFFAOYSA-N
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Description

“(2Z)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide” is a fascinating compound with a complex structure. Let’s break it down:

    Iminophenol Ligand: The compound features an iminophenol ligand, which plays a crucial role in its reactivity and coordination with metal centers.

Preparation Methods

Synthetic Routes::

Industrial Production::
  • While industrial-scale production methods are not explicitly documented, the synthetic routes developed in the laboratory can serve as a foundation for scaled-up processes.

Chemical Reactions Analysis

Reactivity::

    Ring-Opening Polymerization (ROP): The ligand initiates ROP of lactides and other cyclic esters, yielding high molecular weight polymers with controlled distributions.

    Ethylene and Propylene Polymerization: Moderate to good activity has been achieved using methylaluminoxane (MAO) as a co-catalyst.

Scientific Research Applications

    Polymer Chemistry: The compound’s catalytic properties make it valuable in designing new materials with tailored properties.

    Biomedical Applications: Its biocompatibility and controlled polymerization suggest potential use in drug delivery systems.

    Industry: Applications in plastics, coatings, and other materials.

Mechanism of Action

  • The exact mechanism by which this compound exerts its effects remains an active area of research. Further studies are needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

  • While I couldn’t find direct comparisons, this compound’s unique structure and reactivity set it apart. Similar compounds may include other iminophenol derivatives.

Properties

Molecular Formula

C22H25N3O3S

Molecular Weight

411.5 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)imino-3-ethyl-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C22H25N3O3S/c1-5-25-20(26)13-19(21(27)23-16-8-10-18(28-4)11-9-16)29-22(25)24-17-7-6-14(2)15(3)12-17/h6-12,19H,5,13H2,1-4H3,(H,23,27)

InChI Key

UUNZZQDVXLRECN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC(SC1=NC2=CC(=C(C=C2)C)C)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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